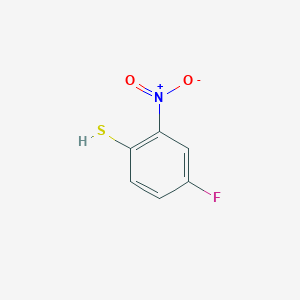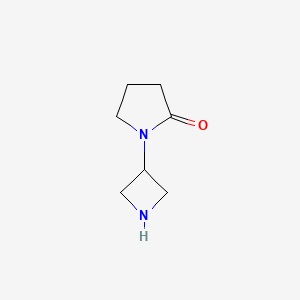
1-(アゼチジン-3-イル)ピロリジン-2-オン
概要
説明
1-(Azetidin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring both azetidine and pyrrolidinone rings
科学的研究の応用
1-(Azetidin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactivity and structural features.
Biology and Medicine:
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals.
作用機序
Target of Action
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds like 1-(azetidin-3-yl)pyrrolidin-2-one causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple pathways .
生化学分析
Biochemical Properties
1-(Azetidin-3-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and transferases, affecting their catalytic efficiency. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of 1-(Azetidin-3-yl)pyrrolidin-2-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, 1-(Azetidin-3-yl)pyrrolidin-2-one has been found to induce cell cycle arrest and promote apoptosis .
Molecular Mechanism
At the molecular level, 1-(Azetidin-3-yl)pyrrolidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, 1-(Azetidin-3-yl)pyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Azetidin-3-yl)pyrrolidin-2-one in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to a decrease in its efficacy. It has been found to be relatively stable under controlled conditions, maintaining its activity for extended periods. Long-term studies have shown that 1-(Azetidin-3-yl)pyrrolidin-2-one can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Azetidin-3-yl)pyrrolidin-2-one vary with dosage. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-(Azetidin-3-yl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have distinct biological activities. Additionally, 1-(Azetidin-3-yl)pyrrolidin-2-one can affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 1-(Azetidin-3-yl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake and localization within target cells. Once inside the cell, 1-(Azetidin-3-yl)pyrrolidin-2-one can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(Azetidin-3-yl)pyrrolidin-2-one is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the mitochondria, where it affects cellular respiration and energy production. The targeting of 1-(Azetidin-3-yl)pyrrolidin-2-one to these specific compartments is often mediated by post-translational modifications and targeting signals .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for 1-(Azetidin-3-yl)pyrrolidin-2-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Substitution: Functionalization of preformed pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like Oxone and copper acetate in acetonitrile under oxygen atmosphere.
Substitution: Utilizes specific oxidants and additives to achieve selective functionalization.
Major Products:
Oxidation: Produces pyrrolidin-2-ones.
Substitution: Results in various functionalized pyrrolidine derivatives.
類似化合物との比較
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with pyrrolidine rings that are widely used in drug discovery.
Uniqueness: 1-(Azetidin-3-yl)pyrrolidin-2-one is unique due to the combination of azetidine and pyrrolidinone rings, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLYERRRNIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
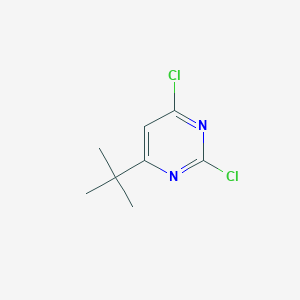

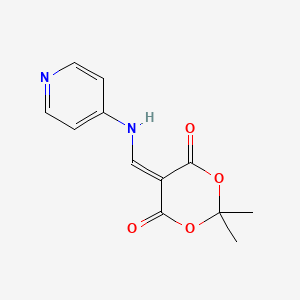






![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

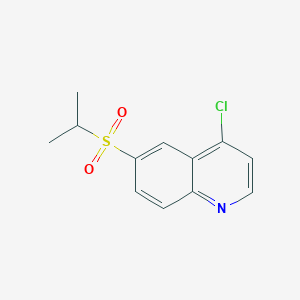
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
